4-Fluoroisoquinoline sulfate

Medicinal Chemistry Process Chemistry Formulation Development

4-Fluoroisoquinoline sulfate (CAS 906820-09-5) is the essential sulfate salt for regioselective Ripasudil synthesis. Unlike the free base (CAS 394-67-2) or positional isomers, its 4-position fluorine directs exclusive 5-position chlorosulfonylation to yield 4-fluoroisoquinoline-5-sulfonyl chloride—the critical ROCK inhibitor intermediate. Enhanced aqueous solubility versus the free base enables scalable processing. Predicted BBB permeability and selective CYP1A2 inhibition further support CNS drug discovery applications requiring this specific isomer.

Molecular Formula C9H8FNO4S
Molecular Weight 245.23
CAS No. 906820-09-5
Cat. No. B3030444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoroisoquinoline sulfate
CAS906820-09-5
Molecular FormulaC9H8FNO4S
Molecular Weight245.23
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NC=C2F.OS(=O)(=O)O
InChIInChI=1S/C9H6FN.H2O4S/c10-9-6-11-5-7-3-1-2-4-8(7)9;1-5(2,3)4/h1-6H;(H2,1,2,3,4)
InChIKeyUIWPLWVBONXKIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoroisoquinoline Sulfate CAS 906820-09-5: Technical Baseline and Procurement Context


4-Fluoroisoquinoline sulfate (CAS 906820-09-5) is the sulfate salt form of 4-fluoroisoquinoline, a fluorinated derivative of the bicyclic aromatic heterocycle isoquinoline [1]. The compound exists as a yellow crystalline solid with molecular formula C9H8FNO4S and molecular weight 245.23 g/mol . The isoquinoline core is a privileged pharmacophore found in numerous bioactive natural products and synthetic drugs with antitumor, anesthetic, and antibiotic properties [2]. The 4-position fluorine substitution imparts distinct electronic and stereoelectronic properties compared to non-fluorinated or alternatively halogenated isoquinoline analogs [3]. This compound serves primarily as a key synthetic building block and intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and CNS-active compounds .

4-Fluoroisoquinoline Sulfate: Why Salt Form and Fluorine Position Dictate Procurement Specifications


Substitution of 4-fluoroisoquinoline sulfate with the free base (CAS 394-67-2) or positional isomers (e.g., 1-fluoro, 6-fluoroisoquinoline) is not functionally equivalent in synthetic or pharmaceutical applications. The sulfate salt form confers enhanced solubility in polar solvents compared to the free base, a critical advantage for aqueous reaction conditions and large-scale synthetic processes . Furthermore, the 4-position fluorine enables regioselective chlorosulfonylation at the 5-position to afford 4-fluoroisoquinoline-5-sulfonyl chloride, a key intermediate in the industrial synthesis of the ROCK inhibitor ripasudil [1]. Positional isomers such as 1-fluoroisoquinoline exhibit different reactivity and pharmacokinetic profiles , while non-fluorinated isoquinoline lacks the metabolic stability and electronic modulation imparted by the fluorine atom [2]. These distinctions necessitate precise procurement of the 4-fluoro sulfate salt rather than generic isoquinoline derivatives.

4-Fluoroisoquinoline Sulfate: Quantitative Differentiation Evidence Against Comparators


Solubility and Handling Advantages of Sulfate Salt vs. Free Base Form

4-Fluoroisoquinoline sulfate (CAS 906820-09-5) exhibits enhanced solubility in polar solvents compared to the free base form 4-fluoroisoquinoline (CAS 394-67-2). While the free base shows limited aqueous solubility with an ESOL-estimated value of 0.227 mg/mL (0.00155 mol/L) and Log S of -2.81 , the sulfate salt demonstrates improved dissolution characteristics in aqueous and polar media . The free base is an air-sensitive solid with melting point 34 °C requiring storage away from moisture [1], whereas the sulfate salt exists as a more stable crystalline form suitable for ambient handling .

Medicinal Chemistry Process Chemistry Formulation Development

Regioselective Functionalization: 5-Position Chlorosulfonylation Enabled by 4-Fluoro Substitution

The 4-fluorine substitution on the isoquinoline ring directs regioselective chlorosulfonylation exclusively to the 5-position, enabling efficient one-pot synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride [1]. This regioselectivity is critical for the industrial production of ripasudil (K-115), a ROCK inhibitor with IC50 values of 19 nM for ROCK2 and 51 nM for ROCK1 . In contrast, non-fluorinated isoquinoline or alternative positional isomers (e.g., 1-fluoro, 6-fluoroisoquinoline) would not yield the same regioselective functionalization pattern required for the 5-sulfonyl chloride intermediate, which is essential for the synthesis of therapeutically active isoquinoline-5-sulfonamide compounds [2].

Synthetic Chemistry ROCK Inhibitor Synthesis Regioselective Functionalization

Predicted ADME Profile: CYP1A2 Inhibition and BBB Permeability

Computationally predicted ADME properties for the 4-fluoroisoquinoline scaffold indicate a favorable profile for CNS drug development. The compound is predicted to be BBB permeant with a bioavailability score of 0.55, consensus Log P of 2.35, and high gastrointestinal absorption . Notably, it is predicted to be a CYP1A2 inhibitor (yes) but not an inhibitor of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . This selective CYP inhibition profile differs from other fluorinated heterocycles and suggests a potentially reduced drug-drug interaction liability compared to broad-spectrum CYP inhibitors . The predicted Log P of 2.2-2.35 indicates balanced lipophilicity suitable for both oral absorption and CNS penetration .

Drug Discovery ADME Prediction CNS Drug Development

4-Fluoroisoquinoline Sulfate: Validated Application Scenarios Based on Quantitative Evidence


Synthesis of ROCK Inhibitor Ripasudil (K-115) and Isoquinoline-5-Sulfonamide Therapeutics

4-Fluoroisoquinoline sulfate is the essential starting material for the regioselective synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride, the critical intermediate in the production of ripasudil (K-115), a clinically approved ROCK inhibitor for glaucoma treatment [1]. The one-pot chlorosulfonylation reaction exploits the directing effect of the 4-fluoro substituent to achieve exclusive 5-position functionalization, enabling efficient large-scale manufacturing of isoquinoline-5-sulfonamide compounds with demonstrated therapeutic utility in cerebrovascular disorders and glaucoma [2]. This application leverages the compound's unique regioselectivity and the sulfate salt's enhanced solubility in polar reaction media .

Medicinal Chemistry Scaffold for CNS-Penetrant Kinase Inhibitors

The 4-fluoroisoquinoline scaffold is employed as a building block for kinase inhibitors and CNS-active compounds [1]. Its predicted BBB permeability (BBB permeant: Yes) combined with balanced lipophilicity (Log P 2.2-2.35) and favorable bioavailability score (0.55) supports its use in CNS drug discovery programs [2]. The scaffold's selective CYP1A2 inhibition profile, without inhibition of CYP2C19, CYP2C9, CYP2D6, or CYP3A4, suggests a reduced potential for drug-drug interactions compared to promiscuous CYP inhibitors . The fluorinated isoquinoline core has been successfully incorporated into advanced leads such as ASP5736, a 5-HT5A receptor antagonist evaluated in animal models of schizophrenia .

Aqueous-Phase and Large-Scale Synthetic Process Development

The sulfate salt form (CAS 906820-09-5) is preferred over the free base for large-scale synthetic processes requiring aqueous or polar solvent conditions [1]. The enhanced solubility of the sulfate salt in polar solvents facilitates direct use in reaction systems without pre-dissolution steps, improving process efficiency and scalability [2]. This is particularly advantageous in industrial pharmaceutical manufacturing where aqueous workup procedures and polar solvent systems are standard, and where the free base's air sensitivity and limited aqueous solubility (0.227 mg/mL estimated) would present handling and processing challenges .

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